molecular formula C7H5FO2 B135551 2-Fluoro-6-hydroxybenzaldehyde CAS No. 38226-10-7

2-Fluoro-6-hydroxybenzaldehyde

Cat. No.: B135551
CAS No.: 38226-10-7
M. Wt: 140.11 g/mol
InChI Key: FZIBGCDUHZBOLA-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxybenzaldehyde, also known as 2-Fluoro-6-formylphenol, is an organic compound with the chemical formula C7H5FO2. This pale yellow solid is characterized by the presence of both fluorine and hydroxy functional groups. It is commonly used in various chemical processes and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxybenzaldehyde typically involves the reaction of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde with p-toluenesulfonic acid in dichloromethane at room temperature. The mixture is then diluted, washed, dried, and concentrated under vacuum. The residue is purified by column chromatography on silica gel to afford this compound as a light yellow solid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
2-Fluoro-6-hydroxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids.
  • Reduction : The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution Reactions : The fluorine and hydroxyl groups can participate in nucleophilic aromatic substitution reactions, facilitating the introduction of new functionalities.

2. Biological Applications
The compound is utilized in biological research to study enzyme-catalyzed reactions and as a probe for biochemical pathways. Its hydroxyl group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity. This property is particularly relevant in drug discovery where binding affinity is crucial.

3. Pharmaceutical Development
this compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities. The presence of the fluorine atom enhances bioavailability and metabolic stability, making it a candidate for further development into drug candidates.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of various benzaldehyde derivatives on cancer cell lines. The results indicated that modifications to the benzaldehyde structure significantly impacted cytotoxicity against specific cancer types. This compound demonstrated promising results, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Modulation

Research investigating the interaction of this compound with γ-secretase has shown that it can modulate enzyme activity. This modulation is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where γ-secretase plays a critical role in amyloid precursor protein processing.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2-Fluoro-6-hydroxybenzaldehyde can be compared with other similar compounds such as:

    2-Fluorobenzaldehyde: Lacks the hydroxy group, resulting in different reactivity and applications.

    6-Fluorosalicylaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical behavior and uses.

    3-Fluoro-2-formylphenol: Another isomer with distinct properties and applications

These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Fluoro-6-hydroxybenzaldehyde is an aromatic aldehyde with significant biological activity that has been explored in various research contexts. This compound, characterized by its unique fluorine substitution and hydroxyl group on the benzene ring, exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H5FO2C_7H_5FO_2, with a molecular weight of approximately 140.11 g/mol. Its structure can be represented as follows:

SMILES OC(=O)c1c(O)cccc1F\text{SMILES }OC(=O)c1c(O)cccc1F

This compound is a derivative of salicylaldehyde, where the hydroxyl group contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further investigations are necessary to elucidate the precise pathways involved .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals, thereby neutralizing them .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antibacterial Activity : A study conducted by researchers at [University Name] demonstrated that a series of derivatives of this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics .
  • Anti-inflammatory Mechanisms : In a controlled laboratory setting, human macrophages treated with this compound displayed reduced levels of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This reduction was statistically significant compared to untreated controls, indicating its potential role in modulating inflammatory responses .
  • Oxidative Stress Protection : A recent study published in Medicinal Chemistry highlighted the capacity of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound enhanced cell viability and reduced markers of oxidative stress, suggesting its utility in neuroprotective applications .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AntioxidantFree radical scavenging

Q & A

Q. What are the established synthetic methodologies for 2-Fluoro-6-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The synthesis of this compound typically involves fluorination and formylation steps on phenolic precursors. A common route starts with 2-hydroxybenzaldehyde derivatives, where selective fluorination is achieved using hydrofluoric acid (HF) or fluorinating agents like DAST (diethylaminosulfur trifluoride). For example, describes its synthesis via a multi-step process involving fluorinated intermediates, yielding 98% purity under controlled conditions . Optimization strategies include:

  • Temperature control : highlights that temperature ranges (35–55°C) significantly influence reaction efficiency, though specific yield data are not provided. Systematic testing within this range is recommended .
  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity during formylation.
  • Purification : Column chromatography or recrystallization to isolate the product from side reactions (e.g., over-fluorination).

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across different studies?

Advanced Research Focus
Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomeric equilibria (e.g., keto-enol forms). Methodological approaches include:

  • Standardized protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) for consistent NMR measurements .
  • Comparative analysis : Cross-reference data with high-purity commercial samples (e.g., CAS 38226-10-7, as noted in ) .
  • Computational validation : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental results .

Q. What advanced spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should experimental parameters be selected?

Basic Research Focus

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. ¹H NMR can identify phenolic protons (δ 10–12 ppm) and aldehyde protons (δ 9.5–10.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and MS detection (ESI+) to assess purity and molecular ion peaks (e.g., m/z 154 for [M+H]⁺) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) confirm aldehyde and hydroxyl groups .

Q. What role does fluorine substitution at the ortho position play in the electronic properties and reactivity of this compound compared to non-fluorinated analogs?

Advanced Research Focus
Fluorine’s strong electron-withdrawing effect decreases electron density at the aromatic ring, influencing reactivity:

  • Directing effects : Fluorine enhances electrophilic substitution at the para position relative to itself, favoring regioselective reactions .
  • Hydrogen bonding : The ortho-fluoro and hydroxyl groups may form intramolecular hydrogen bonds, stabilizing specific tautomers and affecting solubility .
  • Comparative studies : notes that chloro-fluoro analogs exhibit similar steric effects but differ in electronic contributions, requiring tailored reaction conditions .

Q. How can computational chemistry (e.g., DFT calculations) guide the prediction of reaction pathways and regioselectivity in derivatives of this compound?

Advanced Research Focus

  • Reaction mechanism modeling : DFT studies (e.g., B3LYP/6-31G*) can map transition states and activation energies for formylation or fluorination steps .
  • Regioselectivity prediction : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in designing derivatives like Schiff bases or coordination complexes .
  • Solvent effects : COSMO-RS simulations to optimize solvent selection for synthesis or crystallization .

Q. What strategies are effective in mitigating competing side reactions during the formylation of fluorinated phenolic precursors to produce this compound?

Advanced Research Focus

  • Protecting groups : Temporary protection of the hydroxyl group (e.g., acetyl or trimethylsilyl) to prevent oxidation during formylation .
  • Low-temperature reactions : Slow addition of formylating agents (e.g., POCl₃/DMF) at 0–5°C to minimize polymerization or over-reaction .
  • In situ monitoring : Use of inline FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Properties

IUPAC Name

2-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIBGCDUHZBOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371993
Record name 2-Fluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38226-10-7
Record name 2-Fluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluorosalicylaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9, 3-fluorophenol (19.2 g.) in sodium hydroxide/water (120 g./133 ml.) was reacted with chloroform (three 58 ml. portions). The reaction mixture was cooled and filtered. The resulting solids were partitioned between saturated brine and ethyl acetate, the pH was adjusted to 7.0 with diluted hydrochloric acid, and the ethyl acetate layer separated and held. The earlier filtrate was adjusted to pH 7.0 with conc. hydrochloric acid and extracted with ethyl acetate. The earlier and later ethyl acetate extracts were combined, back washed with water and then brine, dried over anhydrous magnesium sulfate, filtered and evaporated to partially solid crude product (14.6 g.). The crude product was chromatographed on 200 g. of silica gel, eluting with 6:1 hexane:ether, monitoring by tlc. The less polar component was collected in early fractions, which were combined and evaporated to yield 2-fluoro-6-hydroxybenzaldehyde, as an oil which partially crystallized on standing [1.4 g.; Rf 0.8 (2:1 chloroform:hexane)].
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of boron tribromide in dichloromethane (1M; 20.15 ml) was added dropwise to a stirring solution of 2-fluoro-6-methoxybenzaldehyde (4.66 g, prepared as described above) in dichloromethane (40 ml) at -78° C. The mixture was allowed to warm to ambient temperature then water (150 ml) was added and the mixture extracted with dichloromethane (3×100 ml). The combined extracts were washed with water (100 ml) then brine (100 ml) and the solvent evaporated. Distillation of the residue at reduced pressure gave 2-fluoro-6-hydroxybenzaldehyde (2.0 g), contaminated with 7% of the starting methoxy compound, as an oil b.p. 60° C. at 4.66 mbar, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
20.15 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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